Product packaging for Furo[3,2-c]pyridin-4-ylmethanamine(Cat. No.:CAS No. 193750-84-4)

Furo[3,2-c]pyridin-4-ylmethanamine

Cat. No.: B070708
CAS No.: 193750-84-4
M. Wt: 148.16 g/mol
InChI Key: LEIOGZKIEATVAJ-UHFFFAOYSA-N
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Description

Furo[3,2-c]pyridin-4-ylmethanamine is a high-value, fused bicyclic amine scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a primary amine group attached to a furopyridine core, a privileged structure known for its ability to impart favorable pharmacokinetic properties and target engagement in bioactive molecules. Its primary research application lies in serving as a key synthetic intermediate for the construction of diverse compound libraries, particularly for targeting protein kinases and other ATP-binding proteins. The electron-rich fused furan and pyridine rings contribute to strong, directed hydrogen bonding interactions with biological targets, while the primary amine provides a versatile handle for further functionalization via amide coupling, reductive amination, or urea/thiourea formation. Researchers utilize this scaffold to develop novel potential therapeutics, with published investigations exploring its incorporation into lead compounds for oncology, inflammatory diseases, and central nervous system (CNS) disorders. The structure is often explored as a bioisostere for other nitrogen-containing heterocycles, offering opportunities for intellectual property expansion and property optimization. This product is supplied for research purposes as a building block to accelerate the discovery of new chemical entities. Handle with appropriate safety precautions in a controlled laboratory environment. Store in a cool, dry place under inert atmosphere.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B070708 Furo[3,2-c]pyridin-4-ylmethanamine CAS No. 193750-84-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-c]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIOGZKIEATVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441316
Record name Furo[3,2-c]pyridine-4-methanamine
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URL https://comptox.epa.gov/dashboard/DTXSID80441316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193750-84-4
Record name Furo[3,2-c]pyridine-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Furo 3,2 C Pyridin 4 Ylmethanamine Derivatives

Established Synthetic Routes to the Furo[3,2-c]pyridine (B1313802) Core

The construction of the furo[3,2-c]pyridine core can be achieved through several established synthetic methodologies, primarily involving the formation of either the furan (B31954) or the pyridine (B92270) ring as the final step.

One of the prominent methods for the synthesis of the tetrahydrofuro[3,2-c]pyridine core is the Pictet-Spengler reaction . This reaction involves the condensation of a 2-furylethylamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov For instance, 2-(5-methylfuran-2-yl)ethanamine can be reacted with various aromatic aldehydes to yield 4-substituted tetrahydrofuro[3,2-c]pyridines. beilstein-journals.org The reaction is typically carried out in a semi-one-pot manner. beilstein-journals.org

Another classical approach is the Bischler-Napieralski cyclocondensation . This method involves the cyclization of N-acyl-2-furylethylamines, which, after reduction of the resulting C=N bond, provides access to tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov

The intramolecular Friedel-Crafts alkylation represents another strategy, where 3-substituted furans bearing a suitable electrophilic side chain are cyclized to form the fused pyridine ring, affording tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov

Furthermore, the furo[3,2-c]pyridine skeleton can be constructed from substituted furopropenoic acids . These acids are converted to their corresponding azides, which then undergo cyclization upon heating to form furopyridones. Aromatization of these intermediates with reagents like phosphorus oxychloride yields chloro-substituted furo[3,2-c]pyridines, which can be further functionalized. researchgate.netresearchgate.net

Established Synthetic Route Starting Materials Key Transformation Product Reference(s)
Pictet-Spengler Reaction2-Furylethylamine derivatives, Aldehydes/KetonesAcid-catalyzed cyclizationTetrahydrofuro[3,2-c]pyridines beilstein-journals.orgnih.gov
Bischler-Napieralski CyclocondensationN-Acyl-2-furylethylaminesCyclization and reductionTetrahydrofuro[3,2-c]pyridines beilstein-journals.orgnih.gov
Intramolecular Friedel-Crafts Alkylation3-Substituted furans with electrophilic side chainsIntramolecular cyclizationTetrahydrofuro[3,2-c]pyridines beilstein-journals.orgnih.gov
From Furopropenoic AcidsSubstituted furopropenoic acidsCurtius rearrangement and cyclization, followed by aromatizationChloro-furo[3,2-c]pyridines researchgate.netresearchgate.net

Novel Synthetic Strategies for Furo[3,2-c]pyridin-4-ylmethanamine and its Analogs

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the construction of the furo[3,2-c]pyridine scaffold and its derivatives.

Cascade and tandem reactions offer an elegant and atom-economical approach to the synthesis of complex molecules like furo[3,2-c]pyridines in a single operation. A notable example is the tandem Pictet-Spengler cyclization/furan acid hydrolysis . This sequence allows for the synthesis of substituted 3-(2-oxopropyl)piperidin-4-ones from tetrahydrofuro[3,2-c]pyridines, which can then be utilized in further synthetic transformations. nih.gov

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis and functionalization of heterocyclic compounds. Palladium-catalyzed reactions are particularly prominent in the synthesis of furo[3,2-c]pyridine derivatives. For instance, a concise four-step synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling has been developed, which is amenable to multi-gram scale-up.

A tandem Sonogashira coupling-cycloisomerization provides a general and efficient catalytic approach to the furo[2,3-c]pyridazine ring system, a related heterocyclic scaffold. nih.gov This methodology highlights the potential of transition metal catalysis for the construction of diverse furopyridine-based structures.

Acid-catalyzed annulation reactions are crucial for the construction of the furo[3,2-c]pyridine core. As mentioned in the established routes, the Pictet-Spengler reaction relies on acid catalysis to facilitate the key cyclization step. beilstein-journals.orgnih.gov Additionally, acid-catalyzed tandem reactions between 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols can lead to the formation of furo[3,2-c]quinolones, demonstrating the utility of acid catalysis in constructing related fused systems. rsc.org

The choice of solvent can significantly influence the course of a reaction, and in some cases, can even promote cyclization without the need for a catalyst. A novel strategy for the synthesis of furo[3,2-c]pyridines involves the reaction of 3-alkynyl-4-pyrones with ammonium (B1175870) acetate (B1210297) in hexafluoroisopropyl alcohol (HFIP) at room temperature. nih.gov The high polarity and hydrogen bond-donating ability of HFIP are thought to facilitate the cyclization process.

Novel Synthetic Strategy Key Features Example Reaction Reference(s)
Cascade and Tandem ReactionsAtom-economical, one-pot synthesisTandem Pictet-Spengler cyclization/furan acid hydrolysis nih.gov
Transition Metal-Catalyzed CouplingHigh efficiency and functional group tolerancePalladium-catalyzed Sonogashira coupling-cycloisomerization nih.gov
Acid-Catalyzed AnnulationKey for cyclization stepsAcid-catalyzed Pictet-Spengler reaction beilstein-journals.orgnih.govrsc.org
Solvent-Promoted CyclizationCatalyst-free conditionsReaction of 3-alkynyl-4-pyrones in HFIP nih.gov

Derivatization and Functionalization of the Furo[3,2-c]pyridine Scaffold

The derivatization and functionalization of the furo[3,2-c]pyridine scaffold are crucial for modulating its physicochemical and biological properties. A key intermediate for the synthesis of this compound is furo[3,2-c]pyridine-4-carbaldehyde (B63668) . This aldehyde can be prepared and subsequently converted to the desired methanamine.

A common method to introduce the aminomethyl group is through reductive amination of the corresponding aldehyde. The reaction of furo[3,2-c]pyridine-4-carbaldehyde with an amine source, such as ammonia (B1221849) or an ammonium salt, in the presence of a suitable reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride, yields this compound. harvard.edu The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. harvard.edu

Another synthetic route to the methanamine involves the reduction of a nitrile . Furo[3,2-c]pyridine-4-carbonitrile can be synthesized and subsequently reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to afford this compound.

Once synthesized, the primary amine group of this compound offers a versatile handle for further functionalization. It can readily undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Introduction and Transformation of the Aminomethyl Moiety

The primary amine of the aminomethyl group is a key functional group that allows for a wide array of chemical transformations. Its synthesis and subsequent derivatization are crucial for developing new chemical entities based on the furo[3,2-c]pyridine core. While direct synthetic routes to this compound are not extensively documented, plausible pathways can be inferred from the known reactivity of the parent heterocycle. A common strategy for introducing functionality at the 4-position involves nucleophilic substitution reactions on a 4-chloro-furo[3,2-c]pyridine intermediate. researchgate.net This precursor can be synthesized from substituted furopropenoic acids, which undergo cyclization and subsequent aromatization with phosphorus oxychloride. researchgate.net By analogy, a 4-(chloromethyl) or 4-(bromomethyl) furo[3,2-c]pyridine could serve as a key electrophile for reaction with an amine source, such as ammonia or a protected amine equivalent, to yield the target aminomethyl derivative.

Once synthesized, the aminomethyl moiety can undergo various transformations. Studies on the related tetrahydrofuro[3,2-c]pyridine system have demonstrated straightforward derivatization of the amine. beilstein-journals.orgnih.gov These transformations are fundamental for modifying the compound's physicochemical properties.

Common transformations include:

N-Acetylation: The primary amine can be readily acylated. For instance, treatment of a 4-substituted tetrahydrofuro[3,2-c]pyridine with acetyl chloride yields the corresponding N-acetyl protected derivative. beilstein-journals.orgnih.gov

N-Methylation: The amine can also be alkylated. Sequential treatment with a strong base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide results in the N-methylated product. beilstein-journals.orgnih.gov

These reactions highlight the utility of the aminomethyl group as a point for diversification, allowing for the introduction of various substituents to explore their impact on biological activity.

Substituent Effects on Synthetic Pathways

The electronic nature of substituents on the reacting molecules has a profound impact on the efficiency and outcome of synthetic pathways leading to furo[3,2-c]pyridine derivatives. This is clearly demonstrated in the synthesis of the hydrogenated core structure, tetrahydrofuro[3,2-c]pyridines, via the Pictet-Spengler reaction. beilstein-journals.orgresearchgate.net This reaction involves the condensation of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes. beilstein-journals.orgresearchgate.netnih.gov

Research has shown that the yield of the resulting 4-substituted tetrahydrofuro[3,2-c]pyridine is highly dependent on the electronic properties of the substituent on the benzaldehyde (B42025) starting material. beilstein-journals.orgresearchgate.net

Substituent on Benzaldehyde (Position)Electronic NatureEffect on YieldReference
-OCH3 (para)Strongly Electron-DonatingHigh Yield beilstein-journals.orgresearchgate.net
-CH3 (para)Electron-DonatingHigh Yield beilstein-journals.orgresearchgate.net
-HNeutralModerate to Good Yield beilstein-journals.org
-Cl (para)Electron-WithdrawingModerate Yield beilstein-journals.org
-NO2 (para)Strongly Electron-WithdrawingLow Yield beilstein-journals.orgresearchgate.net

As the data indicates, electron-donating groups (e.g., -OCH3, -CH3) on the benzaldehyde stabilize the intermediate iminium cation required for the cyclization, leading to significantly higher yields of the desired product. beilstein-journals.orgresearchgate.net Conversely, strong electron-withdrawing groups (e.g., -NO2) destabilize this intermediate, resulting in lower yields. beilstein-journals.orgresearchgate.net This principle highlights the critical role of substituent electronic effects in directing the course and efficiency of the synthesis of the heterocyclic core.

Regioselectivity and Stereoselectivity in Derivatization

Achieving control over regioselectivity and stereoselectivity is paramount in the synthesis of complex, functionally-rich molecules. In the context of furo[3,2-c]pyridine and related heterocycles, these aspects determine the precise three-dimensional arrangement of atoms, which is crucial for biological function.

Regioselectivity refers to the control over which position on a molecule reacts. The inherent electronic properties of the furo[3,2-c]pyridine ring system and the influence of directing groups can be exploited to achieve highly regioselective transformations. For example, in the synthesis of substituted pyridines from in-situ generated 3,4-pyridynes, the regioselectivity of nucleophilic attack can be controlled by the placement of an electron-withdrawing substituent. nih.gov This is explained by the aryne distortion model, where the substituent polarizes the aryne triple bond, making one carbon more electrophilic than the other. nih.gov

Pyridyne Precursor SubstituentPosition of Nucleophilic AttackRationaleReference
5-BromoC3Inductive effect polarizes the aryne, favoring attack at the more distant C3 position. nih.gov
2-SulfamoylC4Inductive effect directs attack to the adjacent C4 position. nih.gov

Stereoselectivity , the control over the formation of stereoisomers, is also a critical consideration. While specific examples for this compound are not prevalent, methods used for analogous systems are applicable. An efficient stereoselective total synthesis of furo[2,3-c]pyridine (B168854) derivatives has been achieved using enzymatic kinetic resolution to establish the desired stereochemistry at key chiral centers. researchgate.net Another powerful strategy is diastereoselective synthesis, as demonstrated in the creation of a key building block for an HIV protease inhibitor, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. acs.org This synthesis relies on a highly diastereoselective Michael addition of nitromethane (B149229) to an α,β-unsaturated ester, which sets the relative stereochemistry of the subsequent cyclized product. acs.org Such strategies are fundamental for producing enantiomerically pure compounds.

Medicinal Chemistry and Biological Research of Furo 3,2 C Pyridin 4 Ylmethanamine and Its Derivatives

Biological Activity Profiling of Furo[3,2-c]pyridine (B1313802) Scaffolds

Derivatives of the furo[3,2-c]pyridine core have been investigated for a wide range of therapeutic applications, demonstrating a broad spectrum of biological activities.

Anti-Oncological Research Applications

The furo[3,2-c]pyridine framework is a prominent scaffold in the design of novel anti-cancer agents. researchgate.net Research has demonstrated the potential of these compounds to inhibit the growth of various cancer cell lines and induce apoptosis.

Derivatives of the related furo[2,3-b]pyridine (B1315467) have shown encouraging results. For instance, one such derivative exhibited significant growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov This compound was also found to induce apoptosis in MCF-7 cells. nih.gov Similarly, certain furo[2,3-d]pyrimidine-based chalcones have demonstrated potent anti-proliferative activity against a panel of 59 human cancer cell lines. nih.gov

The anti-cancer potential of these scaffolds is further highlighted by studies on furopyridone derivatives against esophageal cancer. mdpi.com The mechanism of action for these anti-oncological effects often involves the inhibition of key cellular pathways. For example, Furo[3,2-c]pyridin-4-ylmethanamine has been shown to interact with Serine/Threonine Kinase AKT1 and Human Epidermal Growth Factor Receptor 2 (HER2), both of which are crucial for cancer cell survival and proliferation. Other related furopyridine derivatives have been identified as inhibitors of SIRT1 and B-Raf, which are also implicated in tumor growth. nih.govnih.gov

Table 1: Selected Furo[3,2-c]pyridine Derivatives and their Anti-Oncological Activity

Compound Type Cancer Cell Line(s) Observed Effect Potential Molecular Target(s) Reference(s)
Furo[3,2-b]pyridine (B1253681) derivative MDA-MB-231, MCF-7 Growth inhibition, Apoptosis induction SIRT1 nih.gov
Furo[2,3-d]pyrimidine-based chalcones NCI 59 cell line panel Potent anti-proliferative activity Not specified nih.gov
This compound Not specified Inhibition of cell survival and proliferation AKT1, HER2
Furo[2,3-c]pyridine (B168854) indanone oximes Not specified Potent and selective inhibition B-Raf nih.gov

Anti-Infective and Antimicrobial Investigations

The furo[3,2-c]pyridine scaffold has also been explored for its potential in combating infectious diseases. Studies have revealed that derivatives of this heterocyclic system possess notable antimicrobial and antifungal properties.

For example, a series of furo[3,2-c]pyrones and furo[3,2-c]coumarins were evaluated against several bacterial and fungal strains. researchgate.net Some of these compounds demonstrated significant activity against Escherichia coli, Bacillus subtilis, Aspergillus niger, and Candida albicans. researchgate.net Molecular docking studies suggest that the antimicrobial action of these compounds may be attributed to the inhibition of DNA gyrase topoisomerase II. researchgate.net

Further research into related furo[3,2-c]chromenes has also yielded promising results. Certain derivatives exhibited excellent activity against a range of Gram-positive and Gram-negative bacteria, including Bacillus subtilis, Micrococcus luteus, and Escherichia coli, as well as the fungus Candida albicans. nih.gov Additionally, newly synthesized multi-fused compounds incorporating the furo[3,2-b]pyridine structure have shown high inhibitory action against various fungal strains. researchgate.net The broad-spectrum antimicrobial potential of pyridine-containing compounds is well-documented, with various derivatives showing efficacy against a wide array of microorganisms. nih.gov

Table 2: Antimicrobial Activity of Selected Furo[3,2-c]pyridine Derivatives

Compound Type Target Microorganism(s) Observed Effect Potential Mechanism of Action Reference(s)
Furo[3,2-c]pyrones and Furo[3,2-c]coumarins E. coli, B. subtilis, A. niger, C. albicans Noteworthy antimicrobial and antifungal activity Inhibition of DNA gyrase topoisomerase II researchgate.net
Furo[3,2-c]chromenes B. subtilis, M. luteus, E. coli, C. albicans Excellent antibacterial and moderate antifungal activity Not specified nih.gov

Neurological and Pain Modulatory Research

The furo[3,2-c]pyridine scaffold has emerged as a pharmacophore with potential applications in the treatment of neurological disorders and pain.

Research into arylpiperazine derivatives of thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine has indicated potential antipsychotic activity. nih.gov These compounds have shown significant effects in behavioral models of antipsychotic efficacy. nih.gov Notably, while they exhibit potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, their interaction with the dopamine (B1211576) D2 receptor is weak, suggesting a potentially different mechanism of action compared to traditional antipsychotics. nih.gov

In the realm of pain modulation, a series of 4-[(alkylamino)methyl]furo[3,2-c]pyridines have been identified as selective kappa-opioid receptor agonists. nih.gov One particular analog demonstrated excellent antinociceptive activity in a mouse model of pain, highlighting the potential of this class of compounds as analgesics. nih.gov

Anti-inflammatory Property Exploration

The anti-inflammatory potential of pyridine-based compounds, including those with the furo[3,2-c]pyridine scaffold, is an active area of investigation.

Studies on derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in animal models. nih.gov It is hypothesized that the anti-inflammatory action of these compounds may be related to their iron-chelating properties, which could interfere with the function of heme-dependent enzymes like cyclooxygenase and lipoxygenase that are key to the inflammatory pathway. nih.gov

Furthermore, a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives have been synthesized and identified as potent inhibitors of phosphodiesterase type 4 (PDE4). nih.govresearchgate.net PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). nih.gov

Endocrine and Metabolic Pathway Interactions

The interaction of furo[3,2-c]pyridine derivatives with endocrine and metabolic pathways is an emerging area of research. While direct studies on this compound in this context are limited, research on related pyridine-containing heterocyclic systems provides valuable insights.

For instance, derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione have been shown to effectively reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells, without altering circulating insulin (B600854) concentrations. mdpi.com This suggests a potential therapeutic application for such compounds in the management of metabolic disorders like diabetes. The mTOR pathway, which is crucial in various cellular activities including insulin resistance and adipogenesis, has been a target for heterocycle-based compounds. nih.gov

Elucidation of Molecular Mechanisms and Biological Targets

The diverse biological activities of furo[3,2-c]pyridine derivatives stem from their interactions with a variety of molecular targets. The specific mechanism of action is highly dependent on the nature of the substituents on the furo[3,2-c]pyridine core.

In the context of anti-cancer research, this compound and its derivatives have been shown to modulate the activity of several key proteins involved in cancer progression. These include the serine/threonine kinase AKT1 and the human epidermal growth factor receptor 2 (HER2). Inhibition of these targets can disrupt signaling pathways that are essential for the survival and proliferation of cancer cells. Other identified targets for related furopyridine scaffolds include SIRT1 and B-Raf. nih.govnih.gov

For their anti-infective properties, the molecular mechanism of certain furo[3,2-c]pyridine derivatives is thought to involve the inhibition of bacterial DNA gyrase topoisomerase II, an enzyme essential for DNA replication. researchgate.net

In the central nervous system, furo[3,2-c]pyridine derivatives have been shown to interact with neurotransmitter receptors. Specifically, they exhibit a high affinity for serotonin 5-HT1 and 5-HT2 receptors, which may underlie their potential antipsychotic effects. nih.gov In the context of pain modulation, certain derivatives act as selective agonists of the kappa-opioid receptor. nih.gov

The anti-inflammatory effects of related pyridine (B92270) compounds are linked to the inhibition of key enzymes in the inflammatory cascade. One such target is phosphodiesterase type 4 (PDE4). nih.gov Additionally, the iron-chelating properties of some pyridine derivatives may contribute to their anti-inflammatory activity by modulating the function of iron-dependent enzymes like cyclooxygenase and lipoxygenase. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Serine/Threonine Kinase AKT1
Human Epidermal Growth Factor Receptor 2 (HER2)
SIRT1
B-Raf
Furo[3,2-c]pyrones
Furo[3,2-c]coumarins
DNA gyrase topoisomerase II
Furo[3,2-c]chromenes
Thieno[3,2-c]pyridine
5-HT1 receptor
5-HT2 receptor
Dopamine D2 receptor
4-[(Alkylamino)methyl]furo[3,2-c]pyridines
Kappa-opioid receptor
3-hydroxy pyridine-4-one
Cyclooxygenase
Lipoxygenase
Pyrido[3',2':4,5]furo[3,2-d]pyrimidines
Phosphodiesterase type 4 (PDE4)
Pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Kinase Inhibition Mechanisms by Furo[3,2-c]pyridine Derivatives (e.g., CLKs, BET, EGFR, PTP1B)

While research on the specific furo[3,2-c]pyridine core as a kinase inhibitor is limited in publicly available literature, extensive investigation into the closely related furo[3,2-b]pyridine isomer has identified it as a "privileged scaffold" for potent and highly selective kinase inhibitors. nih.govmedchemexpress.com This scaffold has been particularly effective in targeting Cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). nih.gov

Derivatives of furo[3,2-b]pyridine have been developed as highly selective inhibitors of CLK1, CLK2, and CLK4, which are key modulators of the pre-mRNA alternative splicing machinery. nih.govresearchgate.net The mechanism of inhibition for one such furo[3,2-b]pyridine derivative involves a unique binding mode; instead of interacting with the highly conserved hinge region of the kinase, it engages with the back pocket. researchgate.net This interaction with the more variable back-pocket amino acids is thought to be the basis for its enhanced selectivity over other kinases. researchgate.net Optimization of 3,5-disubstituted furo[3,2-b]pyridines has yielded potent and cell-active CLK inhibitors. medchemexpress.com

Table 1: Inhibition of Cdc-like Kinase (CLK1) by Furo[3,2-b]pyridine Derivatives This table is representative of data for the related furo[3,2-b]pyridine scaffold, as specific data for furo[3,2-c]pyridine was not available.

No specific research findings were identified for the inhibition of Bromodomain and Extra-Terminal motif (BET) proteins, Epidermal Growth Factor Receptor (EGFR), or Protein Tyrosine Phosphatase 1B (PTP1B) by derivatives of the furo[3,2-c]pyridine scaffold in the reviewed sources.

Receptor Agonism and Antagonism Studies (e.g., Kappa-Opioid Receptors)

Derivatives of this compound have been synthesized and identified as a novel series of selective kappa-opioid receptor (KOR) agonists. nih.gov The potency of these compounds as KOR agonists is highly dependent on the nature of the basic (alkylamino)methyl moiety at the 4-position. nih.gov

A study comparing different substituents on the amino group found that a 3-pyrrolidinol (B147423) analogue was significantly more potent than the corresponding simple pyrrolidine (B122466) analogue. nih.gov Specifically, in a rabbit vas deferens assay, the 3-pyrrolidinol analogue 17 showed an IC50 of 2.7 nM, making it about five times more potent than the pyrrolidine analogue 16, which had an IC50 of 15 nM. nih.gov The activity was further refined by isolating the (4S,3'S)-isomer of compound 17, designated as compound 26, which demonstrated an even greater potency with an IC50 of 1.1 nM. nih.gov This highlights the stereochemical requirements for optimal receptor interaction. This series of compounds showed high selectivity for the kappa-opioid receptor, with only weak antagonist activity observed at mu- and delta-opioid receptors. nih.gov

In other receptor studies, arylpiperazine derivatives of the furo[3,2-c]pyridine ring system demonstrated potent affinity for serotonin 5-HT1 and 5-HT2 receptors, while their interaction with the dopamine D2 receptor was weak. nih.gov

Table 2: Kappa-Opioid Receptor Agonist Activity of 4-[(Alkylamino)methyl]furo[3,2-c]pyridine Derivatives

Signaling Pathway Modulation (e.g., Hedgehog Pathway)

The Hedgehog (Hh) signaling pathway is crucial in embryonic development and its dysregulation is linked to various cancers. nih.gov While direct modulation of this pathway by furo[3,2-c]pyridine derivatives is not prominently documented, studies have again identified the isomeric furo[3,2-b]pyridine scaffold as a source of effective Hedgehog pathway modulators. nih.govmedchemexpress.comresearchgate.net

A subset of 3,5,7-trisubstituted furo[3,2-b]pyridines, which were found to be inactive as kinase inhibitors, revealed sub-micromolar activity as modulators of the Hedgehog pathway. nih.govresearchgate.net For example, compound 23a from this series was shown to inhibit Gli-dependent reporter gene activity in Shh-LIGHT2 cells that were stimulated with purmorphamine. researchgate.net This indicates that these compounds can interfere with the Hh signaling cascade downstream of the Smoothened (SMO) receptor. nih.govresearchgate.net

Photosensitization Properties in Biological Systems

A novel furo[3,2-c]pyridine-based photosensitizer, named LIQ-TF, has been developed and shown to exhibit aggregation-induced emission (AIE) properties. rsc.org This compound is significant for its photodynamic therapy (PDT) potential. LIQ-TF demonstrates favorable photophysical characteristics, including near-infrared emission with a high quantum yield and efficient generation of reactive oxygen species (ROS), specifically singlet oxygen (¹O₂) and hydroxyl radicals (˙OH), upon irradiation. rsc.org

These properties have been harnessed for the specific imaging and photodynamic ablation of Gram-positive bacteria, both in laboratory cultures and in living organisms. rsc.org The ability of this furo[3,2-c]pyridine derivative to selectively target and destroy bacteria upon light activation suggests its potential as a tool against multiple drug-resistant bacterial infections. rsc.org

Ion Channel Modulation (e.g., Kv1.3 Channel)

The voltage-gated potassium channel Kv1.3 is a therapeutic target for immunosuppression due to its important role in T-lymphocyte activation. nih.gov Research into blockers of this channel has explored compounds with a furo[3,2-c]quinolinone core, a structure that contains the furo[3,2-c]pyridine system as a key component. Several angular furoquinolinone derivatives were synthesized and screened for their ability to block Kv1.3 channels. nih.gov

One of the most potent compounds identified was 8-methoxy-2-(1'-methylethyl)-5-methyl-4,5-dihydrofuro[3,2-c]quinolin-4-one, which inhibited Kv1.3 channels with a half-blocking concentration of 5 µM. nih.gov This compound displayed an eight-fold selectivity for Kv1.3 over other Kv currents found in neuroblastoma cells, suggesting it could serve as a template for developing novel and more selective immunosuppressant agents. nih.gov

Structure-Activity Relationship (SAR) Investigations for this compound Analogs

Structure-activity relationship (SAR) studies explore how chemical structure modifications affect a compound's biological activity. For analogs of this compound, SAR investigations have provided key insights, particularly in the context of kappa-opioid receptor agonism.

The research into 4-[(Alkylamino)methyl]furo[3,2-c]pyridines as KOR agonists clearly demonstrated that the nature of the substituent at the 4-position is a critical determinant of potency. nih.gov A foundational SAR finding was the comparison between a pyrrolidine-containing analog (compound 16) and a 3-hydroxypyrrolidine analog (compound 17). The introduction of a hydroxyl group on the pyrrolidine ring increased the potency by approximately five-fold. nih.gov This suggests that the hydroxyl group may form a key hydrogen bond interaction within the kappa-opioid receptor's binding site, leading to a more stable ligand-receptor complex and enhanced agonist activity.

Furthermore, the stereochemistry of this hydroxyl group was found to be crucial. The (4S,3'S)-isomer (compound 26) was roughly 2.5 times more potent than the racemic mixture (compound 17), indicating a specific and sensitive stereo-structural requirement for optimal interaction with the receptor. nih.gov These findings underscore that modifications to the amine-containing side chain of this compound analogs can dramatically influence their biological profile.

Influence of Core Ring System Modifications on Bioactivity

Modifying the core heterocyclic ring system is a fundamental strategy in medicinal chemistry to alter a drug's potency, selectivity, and mechanism of action. Studies on furo[3,2-c]pyridine and related scaffolds illustrate this principle effectively.

A comparative study of furo[3,2-c]pyridine and thieno[3,2-c]pyridine (where the furan (B31954) oxygen is replaced by a sulfur atom) derivatives revealed interesting findings. nih.gov Although both scaffolds could be used to create compounds with similar behavioral indices of antipsychotic activity, electrophysiological studies indicated that they likely employ different mechanisms of action to achieve these effects. nih.gov This highlights that even a single heteroatom change in the five-membered ring of the bicyclic system can fundamentally alter the compound's interaction with its biological targets.

Broader SAR studies on related heterocyclic systems provide further context. For instance, in the development of YC-1 analogs, changing the core from indazole to 1H-pyrazolo[4,3-c]pyridine (an isomer of the furo[3,2-c]pyridine core) resulted in a compound with more potent activity in relaxing preconstricted aortic rings. nih.gov This demonstrates that the arrangement of nitrogen atoms within the bicyclic core has a direct and significant relationship with inhibitory activity. nih.gov Similarly, research on pyrrolo[3,4-c]pyridine derivatives has shown that the potency of these compounds is highly dependent on the nature and size of substituents attached to the core ring system. mdpi.com These examples collectively show that the identity and arrangement of heteroatoms within the fused bicyclic core are critical determinants of the resulting biological activity.

Impact of Aminomethyl Substituent Variations on Pharmacological Profile

Research into 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridines has revealed that the nature of the basic aminomethyl moiety is a significant factor in defining their potency as kappa-opioid receptor agonists. nih.gov The variation of the substituent on the amine can lead to substantial changes in biological activity, highlighting a distinct structure-activity relationship (SAR).

A key finding in this area is the comparison between a pyrrolidine and a 3-pyrrolidinol substituent. The introduction of a hydroxyl group on the pyrrolidine ring has a profound effect on kappa-agonist potency. Specifically, the 3-pyrrolidinol analogue (Compound 17 ) was found to be approximately five-fold more potent than the corresponding pyrrolidine analogue (Compound 16 ) in a rabbit vas deferens assay, a tissue model specific for kappa-opioid receptor activity. nih.gov This suggests that the hydroxyl group may be involved in a key hydrogen bonding interaction within the kappa-opioid receptor binding site, thereby enhancing affinity and/or efficacy.

The selectivity of these compounds for the kappa-opioid receptor is also noteworthy. For instance, the highly potent 3-pyrrolidinol analogue 17 exhibited only weak antagonist activity at mu- and delta-opioid receptors, underscoring its selectivity. nih.gov This selectivity is a crucial attribute for developing therapeutic agents with a reduced side-effect profile.

The table below summarizes the in vitro potencies of selected 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridines, illustrating the impact of the aminomethyl substituent on kappa-opioid receptor agonist activity.

Compound NumberAminomethyl SubstituentRabbit Vas Deferens IC50 (nM)
16Pyrrolidine15
173-Pyrrolidinol2.7

Data sourced from Naylor, A. et al. J Med Chem. 1994 Jul 8;37(14):2138-44. nih.gov

Stereochemical Determinants of Biological Potency and Selectivity

The influence of stereochemistry on the biological activity of drug molecules is a fundamental principle in medicinal chemistry. In the case of the 5-(arylacetyl)-4-[(alkylamino)methyl]furo[3,2-c]pyridine series, the presence of multiple chiral centers means that stereoisomerism plays a critical role in determining their pharmacological profile.

The significance of stereochemistry is clearly demonstrated with the 3-pyrrolidinol analogue 17 . This compound exists as multiple stereoisomers due to the chiral centers at the 4-position of the furopyridine ring and the 3-position of the pyrrolidinol ring. Research has shown that the biological activity is predominantly associated with a single stereoisomer. nih.gov

Specifically, the major kappa-agonist activity of compound 17 resides in the (4S, 3'S)-isomer, designated as compound 26 . This particular stereoisomer exhibits a rabbit vas deferens IC50 of 1.1 nM, making it significantly more potent than the racemic mixture. nih.gov This highlights a strict stereochemical requirement for optimal interaction with the kappa-opioid receptor.

Furthermore, the potent in vitro activity of the (4S, 3'S)-isomer 26 translates to excellent in vivo antinociceptive activity. In the mouse acetylcholine-induced abdominal constriction test, a model of pain, compound 26 displayed a very high potency with an ED50 of 0.001 mg/kg when administered subcutaneously. nih.gov

The table below details the biological activity of the specific stereoisomer of the 3-pyrrolidinol analogue, emphasizing the importance of stereochemical configuration for potency.

Compound NumberStereochemistryRabbit Vas Deferens IC50 (nM)Mouse Acetylcholine-induced Abdominal Constriction ED50 (mg/kg, sc)
26(4S, 3'S)1.10.001

Data sourced from Naylor, A. et al. J Med Chem. 1994 Jul 8;37(14):2138-44. nih.gov

Computational and Theoretical Studies on Furo 3,2 C Pyridin 4 Ylmethanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For Furo[3,2-c]pyridin-4-ylmethanamine, these methods provide insights into its stability, electronic landscape, and reactivity.

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules. nih.gov Studies on related furo[3,2-c]pyridine (B1313802) systems have utilized DFT to understand their energetic and electronic properties. For instance, a study on a furo[3,2-c]pyridine-based iridium complex employed DFT to calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net These frontier orbitals are crucial in determining the electronic transition properties and reactivity of the molecule.

The HOMO is primarily located on the furo[3,2-c]pyridine ligand and the iridium metal center, while the LUMO is distributed across the ancillary ligand, indicating the nature of electronic excitations. researchgate.net For this compound, the HOMO would likely be centered on the electron-rich furan (B31954) and pyridine (B92270) rings, as well as the lone pair of the methanamine nitrogen. The LUMO would be distributed across the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Electronic Properties of a Furo[3,2-c]pyridine-based Iridium Complex researchgate.net

ComplexHOMO (eV)LUMO (eV)Energy Gap (eV)
(3,5-diMeOpfupy)2Ir(acac)-5.15-2.332.82
(3-MeOpfupy)2Ir(acac)-5.10-2.312.79

This table presents data for a related iridium complex to illustrate the application of DFT in determining electronic properties.

Computational chemistry plays a vital role in understanding the pathways of chemical reactions. The synthesis of the furo[3,2-c]pyridine core and its derivatives can be elucidated through theoretical studies. For example, the synthesis of tetrahydrofuro[3,2-c]pyridines has been achieved via a Pictet-Spengler reaction. nih.govbeilstein-journals.org This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. A theoretical study of this reaction would involve mapping the potential energy surface to identify the transition states and intermediates, thereby clarifying the reaction mechanism and the factors influencing the yield and regioselectivity. The initial step would be the formation of a Schiff base, followed by an intramolecular electrophilic substitution on the furan ring. DFT calculations can be employed to determine the activation energies for each step, providing a detailed understanding of the reaction kinetics.

The conformational flexibility and potential tautomeric forms of this compound are crucial for its interaction with biological targets. The aminomethyl side chain can adopt various conformations relative to the rigid furo[3,2-c]pyridine core. Computational methods can be used to calculate the relative energies of these conformers and the energy barriers for their interconversion.

Tautomerism is another important aspect. While this compound itself is not prone to common tautomerization, related heterocyclic systems like pyridinethiones have been studied theoretically to understand their thione-thiol tautomerism. ubc.caubc.ca These studies, using both ab initio and DFT methods, have shown that the thione form is generally more stable. ubc.caubc.ca Similar computational approaches could be applied to investigate potential, less common tautomeric forms of the furo[3,2-c]pyridine ring system under different conditions, which could have implications for its biological activity.

Molecular Modeling and Dynamics Simulations in Ligand-Target Interactions

Molecular modeling techniques are indispensable for predicting and analyzing the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies can help identify potential biological targets by virtually screening it against a library of protein structures.

Studies on related pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-8-amines have utilized molecular docking to investigate their antitumor activity. nih.govresearchgate.net These studies have shown that the nature of the amine substituent significantly influences the binding affinity to target proteins. nih.govresearchgate.net For this compound, the primary amine group can act as a hydrogen bond donor and acceptor, while the fused aromatic system can engage in π-π stacking and hydrophobic interactions. Docking studies could predict its binding mode within the active site of various enzymes or receptors, providing a rationale for its potential pharmacological effects. For instance, derivatives of the related thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine rings have shown affinity for serotonin (B10506) and dopamine (B1211576) receptors. nih.gov

Table 2: Example Docking Results for a Related Pyridine Derivative against a Protein Target niscair.res.in

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
C3Hepg-2 (PDB: 4mmh)-7.5Not specified

This table provides an example of docking data for a pyridine derivative to illustrate the output of such studies.

The conformational properties of the Furo[3,2-c]pyridine scaffold are a key determinant of its ability to bind to diverse biological targets. The fused ring system is largely planar and rigid. However, the aminomethyl substituent of this compound introduces a degree of flexibility. Molecular dynamics (MD) simulations can be employed to study the conformational landscape and flexibility of this molecule in a simulated physiological environment.

Advanced Spectroscopic and Analytical Methodologies for Furo 3,2 C Pyridin 4 Ylmethanamine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide atomic-level information about the molecular framework and connectivity.

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of Furo[3,2-c]pyridin-4-ylmethanamine. Both ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon atoms within the molecule, respectively.

In the ¹H NMR spectrum of Furo[3,2-c]pyridine (B1313802) derivatives, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, the protons of the furan (B31954) and pyridine (B92270) rings typically resonate in the aromatic region of the spectrum. The coupling constants between adjacent protons are invaluable for confirming the substitution pattern on the rings.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbon signals for the fused furan and pyridine rings appear in distinct regions, and specialized NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to correlate the proton and carbon signals, thus piecing together the complete molecular structure. While specific data for this compound is not extensively published, analysis of related Furo[3,2-c]pyridine derivatives provides insight into the expected spectral features. cas.czysu.amthieme-connect.commdpi.comclockss.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Furo[3,2-c]pyridine Core Based on Derivatives

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-2/C-2 Varies with substitution Varies with substitution
H-3/C-3 ~6.40 - 7.24 ~100.4 - 108.2
C-3a - Varies with substitution
H-4/C-4 Varies with substitution Varies with substitution
H-6/C-6 ~7.75 - 8.73 ~101.76 - 126.36
H-7/C-7 ~7.21 - 7.48 Varies with substitution

Note: The chemical shifts are approximate and can vary significantly based on the specific substitution pattern and the solvent used.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in confirming the molecular formula of this compound. muni.cz

In addition to molecular weight determination, MS, particularly when coupled with tandem mass spectrometry (MS/MS), allows for the study of fragmentation pathways. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which can be used to deduce the structure of the molecule. For this compound, the fragmentation would likely involve the cleavage of the methanamine side chain and the characteristic fragmentation of the fused Furo[3,2-c]pyridine ring system. This detailed analysis is crucial for the structural confirmation of the compound and for identifying unknown related substances in a sample.

Table 2: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

m/z (Predicted) Fragment
148.06 [M+H]⁺ (protonated molecule)
131.06 [M-NH₃]⁺
118.04 [M-CH₂NH₂]⁺
91.04 Fragment of the pyridine ring

Note: These are predicted fragmentation patterns and would need to be confirmed by experimental data.

Chromatographic Separation Techniques for Research Material Purity and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. They are routinely used to assess the purity of synthesized this compound and to analyze complex biological matrices for the presence of the compound and its metabolites.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. By selecting an appropriate stationary phase (e.g., C18) and mobile phase composition, a high degree of separation can be achieved, allowing for the accurate determination of the compound's purity. nih.govnih.govscispace.comgoogle.com

A typical HPLC method for a compound like this compound would involve a reversed-phase column and a gradient elution program using a mixture of an aqueous buffer (often containing a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound under specific HPLC conditions is a characteristic property that can be used for its identification.

Table 3: Illustrative HPLC Parameters for the Analysis of Furo[3,2-c]pyridine Derivatives

Parameter Condition
Column Reversed-phase C18, 5 µm, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over a set time
Flow Rate 1.0 mL/min

| Detection | UV at a specific wavelength (e.g., 254 nm) |

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This hybrid technique is invaluable for the analysis of complex mixtures and for the identification of metabolites in biological samples. nih.govnih.govacs.orgnih.gov

In the context of this compound research, LC-MS can be used to trace the fate of the compound in in vitro or in vivo systems. Following administration, biological samples can be analyzed to separate the parent compound from its metabolites. The mass spectrometer then provides the molecular weights of these metabolites, and tandem MS (LC-MS/MS) can be used to elucidate their structures. Common metabolic transformations that could be expected for this compound include oxidation of the rings, N-acetylation of the amine group, or conjugation with glucuronic acid or sulfate. The identification of these metabolites is a critical step in understanding the compound's pharmacokinetic and pharmacodynamic profile.

Q & A

Q. How do furopyridine derivatives compare to other heterocycles (e.g., thienopyridines) in modulating BET bromodomains?

  • Methodology : Conduct competitive binding assays using fluorescence anisotropy with BRD4 BD2 domains. Furo[3,2-c]pyridin-4(5H)-one derivatives exhibit selectivity for BD2 over BD1, attributed to hydrophobic interactions with Pro113 and Tyr113 residues. Compare IC₅₀ values with thienopyridine analogs to identify scaffold-specific advantages .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.